Isopropyl 4-[(chloroacetyl)amino]benzoate
Overview
Description
Isopropyl 4-[(chloroacetyl)amino]benzoate is a synthetic compound. It has a molecular formula of C12H14ClNO3 . The average mass of the molecule is 255.697 Da .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide . It consists of 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom .Physical and Chemical Properties Analysis
The molecule has an average mass of 255.697 Da and a monoisotopic mass of 255.066223 Da .Scientific Research Applications
Advanced Oxidation Chemistry
Studies on the advanced oxidation chemistry of drugs like paracetamol with UV/H2O2 systems provide insights into degradation pathways, highlighting how similar compounds could undergo oxidative transformations. Such studies are crucial for understanding environmental fate, degradation processes, and designing greener synthesis methods for pharmaceuticals and chemicals (Vogna et al., 2002).
Drug Prodrug Synthesis
The development of prodrugs by modifying hydrophilic groups to improve pharmacokinetics exemplifies the chemical modifications possible with Isopropyl 4-[(chloroacetyl)amino]benzoate. Prodrugs such as para-acetoxy-benzyl ester derivatives of hydroxamate-based inhibitors illustrate the strategic incorporation of ester groups for better drug delivery and efficacy (Rais et al., 2017).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids under UV light to produce hydroxybenzoic acids and benzoic acid itself shows the potential photoreactivity of benzene derivatives. Such studies are important for understanding the environmental impact and degradation pathways of organic pollutants (Crosby & Leitis, 1969).
Polymer Synthesis
Chain-growth polycondensation methods for synthesizing well-defined poly(p-benzamide) and block copolymers highlight the utility of benzamide derivatives in material science. These methodologies could be applicable to this compound for creating novel polymeric materials with specific properties (Yokozawa et al., 2002).
Enzymatic and Microbial Degradation
Studies on the enhanced degradation of pesticides by soil microorganisms provide insights into the biodegradability and environmental impact of similar compounds. Understanding how specific chemical structures influence microbial degradation can guide the design of more environmentally friendly chemicals (Racke & Coats, 1987).
Properties
IUPAC Name |
propan-2-yl 4-[(2-chloroacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(2)17-12(16)9-3-5-10(6-4-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACETYTFNTSLETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284887 | |
Record name | Propan-2-yl 4-(2-chloroacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38064-88-9 | |
Record name | NSC39581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propan-2-yl 4-(2-chloroacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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